KRAS G12D inhibitor 3
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Overview
Description
KRAS G12D inhibitor 3 is a small molecule designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma. This mutation involves a substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote cancer cell proliferation and survival .
Preparation Methods
The synthesis of KRAS G12D inhibitor 3 involves several steps, including structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route typically includes the formation of a salt bridge between the inhibitor and the aspartic acid residue at position 12 of the KRAS protein . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
KRAS G12D inhibitor 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
KRAS G12D inhibitor 3 has numerous scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of small molecule inhibitors targeting oncogenic mutations.
Biology: The compound is employed in biological research to investigate the role of KRAS G12D mutation in cancer cell signaling and proliferation.
Mechanism of Action
KRAS G12D inhibitor 3 exerts its effects by binding to the KRAS G12D protein and preventing its interaction with downstream effector proteins, such as RAF1 . This inhibition blocks the nucleotide exchange and disrupts the signaling pathways that promote cancer cell growth and survival. The compound specifically targets the switch II pocket of the KRAS G12D protein, stabilizing the binding site and inducing conformational changes that prevent its activation .
Comparison with Similar Compounds
KRAS G12D inhibitor 3 is unique compared to other similar compounds due to its high specificity and potency in targeting the KRAS G12D mutation. Similar compounds include:
ZINC78453217, ZINC70875226, and ZINC64890902: Potential KRAS G12D inhibitors identified through virtual screening based on the structural binding mechanisms of MRTX1133.
This compound stands out due to its optimized binding affinity and selectivity, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C34H31ClF3N5O2 |
---|---|
Molecular Weight |
634.1 g/mol |
IUPAC Name |
4-[6-chloro-4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C34H31ClF3N5O2/c1-2-23-27(37)7-4-18-10-22(44)11-24(28(18)23)29-26(35)12-25-31(30(29)38)40-33(41-32(25)42-15-20-5-6-21(16-42)39-20)45-17-34-8-3-9-43(34)14-19(36)13-34/h1,4,7,10-12,19-21,39,44H,3,5-6,8-9,13-17H2/t19-,20?,21?,34+/m1/s1 |
InChI Key |
BIZPUCPPAVLJKY-FCHSEJRRSA-N |
Isomeric SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F)Cl)O)F |
Canonical SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)Cl)O)F |
Origin of Product |
United States |
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